K-7174 - 286441-08-5

K-7174

Catalog Number: EVT-8153961
CAS Number: 286441-08-5
Molecular Formula: C33H48N2O6
Molecular Weight: 568.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

K-7174 is classified as a homopiperazine derivative with dual inhibitory activity on GATA transcription factors and the proteasome. It is synthesized through a series of chemical reactions that involve specific reagents and conditions, as detailed in the synthesis analysis section. The compound has been characterized by its structural properties and biological activities, which include inducing apoptosis in cancer cells and influencing gene regulation pathways.

Synthesis Analysis

The synthesis of K-7174 involves a four-step process that employs key reactions such as Wittig olefination and bis-alkylation of homopiperazine. The synthesis can be summarized as follows:

  1. Wittig Olefination: This step forms the trans double bond in the compound.
  2. Iodine-Catalyzed Isomerization: A mixture of cis and trans olefins is treated with iodine in acetonitrile at elevated temperatures to selectively produce the trans isomer.
  3. Bis-Alkylation: The trans olefin undergoes bis-N-alkylation with homopiperazine using potassium iodide and potassium carbonate in acetonitrile under reflux conditions.
  4. Final Treatment: The resulting product is treated with hydrochloric acid in dioxane to yield K-7174.
Molecular Structure Analysis

K-7174 possesses a unique molecular structure characterized by its homopiperazine core, which is pivotal for its biological activity. Key features of the molecular structure include:

  • Molecular Formula: C₁₄H₁₈Cl₂N₂
  • Molecular Weight: Approximately 295.21 g/mol
  • Structural Configuration: The compound features a trans double bond, which is essential for its interaction with biological targets.

Nuclear magnetic resonance (NMR) spectroscopy has been utilized to confirm the structural integrity of K-7174, providing insights into its proton environments and confirming the presence of characteristic functional groups .

Chemical Reactions Analysis

K-7174 participates in several chemical reactions that are crucial for its biological function:

  1. Inhibition of GATA Transcription Factors: K-7174 selectively inhibits GATA-mediated gene regulation, impacting various signaling pathways associated with inflammation and immune response.
  2. Proteasome Inhibition: The compound also exhibits proteasome inhibitory activity, which can lead to the accumulation of regulatory proteins that modulate cell cycle progression and apoptosis.

These reactions are significant in understanding how K-7174 exerts its pharmacological effects, particularly in inflammatory conditions .

Mechanism of Action

The mechanism of action for K-7174 primarily revolves around its ability to inhibit GATA transcription factors, which play critical roles in regulating gene expression linked to inflammation and hematopoiesis.

  • Transcriptional Modulation: By inhibiting GATA factors, K-7174 can suppress the transcription of genes involved in inflammatory responses, thereby reducing cytokine production.
  • Cellular Pathways: Studies have shown that K-7174 can affect pathways associated with cell adhesion and apoptosis, suggesting broader implications for its use in treating cancer and inflammatory diseases .
Physical and Chemical Properties Analysis

K-7174 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.
  • Stability: The compound is stable under standard laboratory conditions but should be handled with care due to its reactive functional groups.

These properties are essential for understanding how K-7174 can be utilized in laboratory settings and potential therapeutic applications .

Applications

K-7174 has several scientific applications, including:

  1. Anti-inflammatory Research: Its ability to inhibit inflammatory cytokines makes it a candidate for studying chronic inflammatory diseases.
  2. Cancer Therapy: Due to its apoptotic effects on cancer cells, K-7174 is being explored as a potential therapeutic agent for various cancers.
  3. Gene Regulation Studies: The compound serves as a valuable tool for dissecting GATA-mediated pathways in cellular biology.
Mechanisms of Action in Proteasome Inhibition

Unique Binding Dynamics to 20S Proteasome Subunits

K-7174 (chemical name: N,N′-bis-(E)-[5-(3,4,5-trimethoxy-phenyl)-4-pentenyl]homopiperazine) exhibits distinct binding interactions with the 20S proteasome core particle compared to conventional proteasome inhibitors like bortezomib. Crystallographic studies reveal that K-7174 anchors to the α-subunits of the 20S proteasome via its homopiperazine ring and trimethoxyphenyl moieties. This binding occurs at the interface between α and β subunits, inducing conformational changes that sterically hinder substrate entry into the catalytic chamber. Unlike peptide-based inhibitors (e.g., bortezomib), K-7174’s non-peptidic structure enables allosteric modulation of the proteasome gate, reducing proteolytic efficiency without fully occluding active sites [1] [7].

Table 1: Comparative Binding Modes of K-7174 and Bortezomib to the 20S Proteasome

FeatureK-7174Bortezomib
Binding Siteα-subunit interfaceβ5-subunit catalytic pocket
Structural MotifNon-peptidic homopiperazine derivativePeptide boronate
MechanismAllosteric gate obstructionDirect active-site blockade
Subunit SpecificityPan-proteasomal (α and β subunits)Primarily β5 subunit

Dual Inhibition of β4 and β5 Catalytic Subunits

K-7174 simultaneously targets both the chymotrypsin-like (β5) and caspase-like (β1) activities of the proteasome, with additional inhibitory effects on the trypsin-like (β2) activity. Biochemical assays using fluorogenic substrates (Suc-LLVY-AMC for β5, boc-LRR-AMC for β2, z-LLE-AMC for β1) demonstrate 50–70% inhibition of all three catalytic activities at 1 μM K-7174 in human myeloma cell lysates. This broad specificity arises from K-7174’s capacity to bind conserved residues in multiple β-subunits, including Thr1, Asp17, and Lys33, thereby disrupting catalytic triads. In contrast, bortezomib predominantly inhibits β5 activity (≥80%) with minimal effects on β1/β2 subunits [1] [3] [7].

Transcriptional Repression of Class I Histone Deacetylases via Specificity Protein 1 Degradation

Beyond direct proteasome inhibition, K-7174 downregulates class I histone deacetylases (Histone Deacetylase 1, Histone Deacetylase 2, Histone Deacetylase 3) through caspase-8-mediated degradation of Specificity Protein 1, their primary transcriptional activator. In multiple myeloma cells, K-7174 treatment activates caspase-8, which cleaves Specificity Protein 1 at Asp581. Depleted Specificity Protein 1 levels reduce histone deacetylase promoter occupancy, confirmed by chromatin immunoprecipitation assays showing >60% decreased Specificity Protein 1 binding to histone deacetylase gene promoters. Consequently, histone deacetylase messenger RNA expression declines by 40–80%, leading to accumulation of hyperacetylated histones (e.g., H3K18/K27) [1] [2].

Caspase-8-Dependent Apoptotic Pathways in Myeloma Cells

K-7174-induced apoptosis requires caspase-8 activation, which initiates a cascade involving mitochondrial permeabilization and caspase-9/3 cleavage. In bortezomib-resistant myeloma cells, K-7174 triggers caspase-8 activation within 6 hours, independent of death receptors. This occurs via proteasome inhibition–mediated accumulation of noxa and oxidative stress sensors, which directly activate caspase-8. Pharmacological inhibition of caspase-8 (e.g., Z-IETD-FMK) abolishes K-7174 cytotoxicity and Specificity Protein 1 degradation, confirming caspase-8’s pivotal role. Notably, K-7174 remains effective against myeloma cells harboring β5-subunit mutations that confer bortezomib resistance, as caspase-8 activation bypasses canonical proteasome inhibition pathways [1] [4].

Synergistic Effects with Histone Deacetylase Inhibitors on Histone Acetylation

K-7174 potentiates the activity of histone deacetylase inhibitors (e.g., romidepsin, vorinostat) by amplifying global histone hyperacetylation. Co-treatment with 50 nM romidepsin and 0.5 μM K-7174 increases acetylated histone H3 levels by 8-fold in mantle cell lymphoma lines, compared to 2–3-fold with either agent alone. This synergy arises from dual mechanisms:

  • K-7174 depletes class I histone deacetylases transcriptionally.
  • Histone deacetylase inhibitors directly block residual histone deacetylase enzymatic activity.Isobologram analyses confirm strong synergy (combination index <0.5) in 85% of hematopoietic malignancy cell lines tested. The combined treatment also restores expression of tumor suppressors silenced by histone deacetylases, such as Nuclear Matrix Protein 1 and Cullin-associated and neddylation-dissociated 2 [1] [6].

Table 2: Synergistic Outcomes of K-7174 and Histone Deacetylase Inhibitor Combinations

ParameterK-7174 AloneRomidepsin AloneCombination
Histone H3 Acetylation3-fold increase4-fold increase8-fold increase
Half maximal inhibitory concentration (Histone Deacetylase Activity)1.2 μM18 nM0.3 μM + 6 nM
Apoptosis (72 hours)35%40%85%
Specificity Protein 1 Reduction70%<10%>95%

Properties

CAS Number

286441-08-5

Product Name

K-7174

IUPAC Name

1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane

Molecular Formula

C33H48N2O6

Molecular Weight

568.7 g/mol

InChI

InChI=1S/C33H48N2O6/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3/b14-9+,15-10+

InChI Key

JXXCDAKRSXICGM-AOEKMSOUSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.